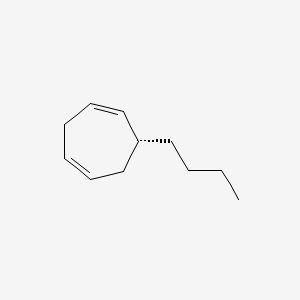

(R)-6-Butyl-1,4-cycloheptadiene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33156-91-1 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

(6R)-6-butylcyclohepta-1,4-diene |

InChI |

InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3/t11-/m1/s1 |

InChI Key |

IRKYSUMPMNRVDS-LLVKDONJSA-N |

Isomeric SMILES |

CCCC[C@@H]1CC=CCC=C1 |

Canonical SMILES |

CCCCC1CC=CCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 6 Butyl 1,4 Cycloheptadiene and Analogous Chiral Cycloheptadienes

Enantioselective Total Synthesis Approaches to Chiral Cycloheptadienes

The absolute configuration of chiral cycloheptadienes is crucial for their application in asymmetric synthesis. rsc.orgnih.gov Total synthesis strategies provide a direct route to these molecules in an enantiomerically pure form.

Chiral Pool Strategy-Derived Syntheses

The chiral pool comprises readily available, enantiopure natural products that serve as versatile starting materials for complex molecule synthesis. wikipedia.orgresearchgate.netscilit.com This strategy leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to construct complex chiral targets. wikipedia.orgsemanticscholar.org The use of these building blocks can significantly enhance the efficiency of a total synthesis by providing a pre-existing stereocenter. wikipedia.orgescholarship.org For instance, the synthesis of a portion of the anticancer agent epothilone utilizes enantiopure (–)-pantolactone, a classic example of a chiral pool starting material. wikipedia.org Similarly, the synthesis of the drug paclitaxel is made more efficient by incorporating verbenone, another member of the chiral pool. wikipedia.org While specific examples for (R)-6-Butyl-1,4-cycloheptadiene are not extensively documented, the principle of using chiral precursors like terpenes, which are abundant in nature, presents a viable and efficient pathway to analogous chiral cycloheptadienes. wikipedia.orgscilit.com

Asymmetric Catalysis in Chiral Cycloheptadiene Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules from achiral or racemic precursors. nih.govyoutube.com This approach relies on the use of a chiral catalyst to control the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity. nih.gov

The design and synthesis of novel chiral ligands are central to the advancement of asymmetric catalysis. nih.govresearchgate.netumich.edu Among the most successful and widely used classes of chiral ligands are the C2-symmetric bis(oxazoline) (BOX) ligands. wikipedia.orgacs.org These ligands, when complexed with a metal center, create a chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations. wikipedia.orgnih.gov

The synthesis of BOX ligands is well-established and often involves the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org A common and convenient method utilizes bifunctional starting materials, allowing for the simultaneous formation of both oxazoline rings. wikipedia.org The versatility of BOX ligands is demonstrated by their successful application in numerous asymmetric catalytic reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and aldol reactions. nih.govutexas.edu Metal complexes of bis(oxazoline) ligands, particularly with copper(II), have proven to be highly effective catalysts. acs.org Iron complexes with these ligands have also gained attention as they are inexpensive and environmentally benign. rsc.org

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) |

| Bis(oxazoline) (BOX) | Copper(II) | Diels-Alder | High |

| Bis(oxazoline) (BOX) | Iron(III) | Aldol Reaction | Up to 98% |

| Pyridine-bis(oxazoline) (PyBOX) | Various | Various | High |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. chemrxiv.org This approach has been successfully applied to a variety of enantioselective transformations, including cycloaddition and cyclization reactions, which are key for constructing complex chiral frameworks. chemrxiv.orgmdpi.comnih.gov

One of the key advantages of organocatalysis is the ability to perform reactions under mild, environmentally benign conditions. chemrxiv.org Chiral amines and their derivatives are a prominent class of organocatalysts. wiley.com For instance, imidazolidinone catalysts, developed by the MacMillan group, are derived from amino acids and effectively catalyze asymmetric Diels-Alder reactions by forming chiral iminium ions. youtube.com These catalysts lower the LUMO of the dienophile, accelerating the reaction and inducing high levels of enantioselectivity. youtube.com While direct application to this compound is not explicitly detailed in the literature, the principles of organocatalytic cycloadditions provide a strong foundation for developing synthetic routes to such chiral cycloheptadiene frameworks. researchgate.netmdpi.com

Dearomative Approaches to Chiral Diene Ligands

Dearomatization reactions offer a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. nsf.govacs.org An efficient synthesis of chiral nonracemic diene ligands can be achieved through an enantioselective dearomative intermolecular arene cyclopropanation of anisole. nsf.govnih.gov This approach leads to the formation of a cycloheptatriene (B165957), which can be further functionalized. nsf.gov The resulting chiral dienes have shown to be effective ligands in rhodium(I)-mediated asymmetric transformations. nsf.govnih.gov This methodology allows for the creation of diverse C1- and pseudo-C2-symmetric dienes through iterative palladium-catalyzed cross-coupling reactions. nsf.govacs.org

Strategies Utilizing Organometallic Complexes for Cycloheptadiene Scaffolds

Organometallic complexes play a crucial role in modern organic synthesis, offering unique reactivity and selectivity. scispace.com Chiral diene ligands, when coordinated to a transition metal center like rhodium, have proven to be highly effective in a variety of asymmetric transformations. sigmaaldrich.comresearchgate.net The development of chiral diene ligands has provided a powerful method for constructing enantioenriched compounds from achiral substrates. sigmaaldrich.com For example, rhodium complexes of chiral diene ligands catalyze the 1,4-addition of aryl boronic acids to α,β-unsaturated carbonyl compounds with excellent enantiocontrol. sigmaaldrich.com The synthesis of these chiral diene ligands often involves multiple steps, including asymmetric hydrosilylation and cross-coupling reactions. sigmaaldrich.com The design of these organometallic catalysts allows for fine-tuning of the chiral environment around the metal center, leading to high levels of stereocontrol in the catalyzed reactions. researchgate.netsnnu.edu.cn

Iron Tricarbonyl Complex-Mediated Syntheses

The use of iron tricarbonyl, Fe(CO)₃, complexes represents a foundational strategy for controlling the stereochemistry of reactions involving cyclic dienes. When a prochiral diene, such as 1,4-cycloheptadiene (B11937353), is complexed with an iron tricarbonyl fragment, the resulting (η⁴-diene)tricarbonyliron complex possesses planar chirality. This transformation is crucial because the bulky Fe(CO)₃ group effectively blocks one face of the diene ligand. emory.edudntb.gov.ua

This steric blockade serves two primary purposes in synthesis:

Protection: The complexed diene is protected against various reactions, including oxidation, reduction, and certain cycloadditions, allowing for selective modification of other parts of the molecule. emory.edu

Stereodirection: The Fe(CO)₃ moiety directs the approach of incoming reagents to the face of the ring opposite the metal, ensuring a high degree of stereocontrol in subsequent functionalization steps. emory.edudntb.gov.ua

The formation of these planar chiral complexes is a key first step in a variety of synthetic sequences. The iron moiety stabilizes adjacent carbocation centers, facilitating the formation of (dienyl)iron cations, which are highly reactive electrophilic intermediates primed for stereoselective additions. emory.eduresearchgate.net

Stereocontrolled Nucleophile Addition to Cycloheptadienylmetal Complexes

Once the planar chiral cycloheptadienyliron complex is formed and converted into a cationic species (e.g., a (η⁵-cycloheptadienyl)iron(1+) cation), it becomes an excellent substrate for stereocontrolled nucleophilic attack. The defining feature of this methodology is that the nucleophile adds exclusively to the face of the cycloheptadienyl ring that is not sterically hindered by the iron tricarbonyl group. dntb.gov.uaemory.edu This is often referred to as exo-addition.

This approach allows for the introduction of a wide variety of substituents at the C6 position of the cycloheptadiene ring with complete stereo- and regioselectivity. emory.edu The reaction of a methyl-substituted cycloheptadienyliron complex with alkoxide nucleophiles, for example, proceeds with perfect selectivity to yield 6-alkoxy-substituted cycloheptadiene complexes. emory.edu Subsequent oxidative decomplexation, often achieved with agents like ceric ammonium nitrate, gently removes the iron tricarbonyl group to release the functionalized organic ligand without disturbing the newly created stereocenter. emory.edu

The versatility of this method has been demonstrated with a range of nucleophiles, including amines, alkoxides, and carbon-based nucleophiles, making it a powerful tool for generating diverse, enantiomerically enriched cycloheptadiene derivatives. emory.edunih.gov

| Cycloheptadienylmetal Complex | Nucleophile | Resulting Product (after decomplexation) | Key Finding | Reference |

|---|---|---|---|---|

| (η⁵-Methylcycloheptadienyl)iron(1+) Complex | Alkoxides (e.g., MeO⁻) | 6-Methoxy-methylcycloheptadiene derivative | Addition proceeds with complete stereo- and regioselectivity. | emory.edu |

| Protonated Tricarbonyl(tropone)iron Cationic Complex | Aniline, tert-butylamine | 6-Aminocyclohepta-2,4-dien-1-one derivative | Demonstrates aza-Michael type addition to an activated tropone system. | nih.gov |

| (η⁵-Cycloheptadienyl)iron(1+) Cations | Carbon Nucleophiles (e.g., malonates) | 6-Alkyl-substituted-1,4-cycloheptadiene | Enables the formation of carbon-carbon bonds with high stereocontrol. | emory.edu |

Development of Economical and Environmentally Benign Synthetic Protocols

While stoichiometric iron carbonyl-mediated reactions provide excellent stereochemical control, modern synthetic chemistry emphasizes the development of more economical and environmentally friendly protocols. The primary drawbacks of the classical approach are the need for stoichiometric amounts of the metal reagent and the subsequent metal waste generated. The evolution of this field has therefore focused on catalytic asymmetric methods.

Recent advancements have centered on the use of transition metal catalysts, particularly rhodium, which can generate chiral cycloheptadienes in an enantioselective and atom-economical manner. These catalytic systems operate with only a small, recyclable amount of the metal complex, significantly reducing costs and environmental impact.

Key catalytic strategies include:

Tandem Cyclopropanation/Cope Rearrangement: This powerful method utilizes a chiral rhodium catalyst, such as dirhodium tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinato] [Rh₂(S-DOSP)₄], to initiate an intramolecular cyclopropanation of a dienyl vinyldiazoacetate. The resulting divinylcyclopropane intermediate then undergoes a thermal Cope rearrangement to furnish a fused cycloheptadiene ring system. This tandem sequence allows for the construction of the seven-membered ring with excellent control of relative stereochemistry and high enantioselectivity. emory.edu

Metal Carbene-Promoted Multi-Component Coupling: Another advanced approach involves rhodium carbene-catalyzed transformations that couple multiple simple starting materials in a single sequence. For instance, a two-step, three-component coupling of an alkyne, an enol ether, and a vinyl diazoester can efficiently produce highly functionalized cycloheptadienes. This method is both diastereoselective and enantioselective, showcasing the efficiency of modern catalytic multi-component reactions. emory.edu

These catalytic approaches represent a significant step forward, offering more sustainable and efficient pathways to chiral cycloheptadienes compared to the stoichiometric organoiron methodologies.

| Methodology | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Tandem Intramolecular Cyclopropanation/Cope Rearrangement | Dirhodium Tetrakis[(S)-prolinate] derivatives (e.g., Rh₂(S-DOSP)₄) | Catalytic, high stereocontrol, tandem reaction improves efficiency. | emory.edu |

| Metal Carbene-Promoted Sequential Transformations | Chiral Rhodium(II) Catalysts | Catalytic, multi-component coupling, high diastereo- and enantioselectivity. | emory.edu |

Reactivity and Derivatization of R 6 Butyl 1,4 Cycloheptadiene Systems

Electrophilic and Nucleophilic Reactions of the Diene Moiety

The diene functionality within the cycloheptadiene ring is susceptible to attack by both electrophiles and nucleophiles, with the reaction pathway often dictated by the specific reaction conditions and the presence of activating groups or metal catalysts.

Cycloheptadienyl systems can be activated towards nucleophilic attack through the formation of cationic intermediates or by coordination to a transition metal. The tropylium cation, or cycloheptatrienyl cation ([C₇H₇]⁺), is an aromatic and stable carbocation with six π-electrons, making it a key intermediate in understanding the reactivity of related cycloheptadienyl systems. pressbooks.pubbartleby.com When a cycloheptatriene (B165957) is treated with a strong acid or a Lewis acid, it can lead to the formation of a cycloheptadienyl cation, which is highly electrophilic and readily reacts with nucleophiles. bartleby.com For instance, the reaction of a cycloheptatrienyl cation with nucleophiles like cyanide (CN⁻) results in the formation of a substituted cycloheptatriene. bartleby.com

The coordination of a cycloheptadiene or cycloheptatriene to a metal center significantly modifies its reactivity. nih.gov Cationic cycloheptadienyliron complexes, for example, are highly susceptible to nucleophilic attack. The addition of nucleophiles to these complexes proceeds with high stereo- and regioselectivity. researchgate.net This approach has been utilized in the stereocontrolled functionalization of the cycloheptadiene ring system. researchgate.netacs.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the seven-membered ring. researchgate.net For instance, the addition of alkoxide nucleophiles to a methyl-substituted cycloheptadienyliron complex occurs with complete stereoselectivity. researchgate.net

The general mechanism for nucleophilic addition to a coordinated diene involves the direct attack of the nucleophile on the face of the diene opposite to the metal. u-tokyo.ac.jp This trans addition is a common feature in the reactions of nucleophiles with various metal-coordinated olefins and dienes. u-tokyo.ac.jp

A variety of nucleophiles can be employed in these reactions, including organocuprates, enamines, and stabilized carbanions. The resulting metal-diene complexes can then be demetallated to yield the functionalized cycloheptadiene. researchgate.net

Cycloaddition Reactions Involving Cycloheptadienes and Cycloheptatrienes

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Cycloheptadienes and cycloheptatrienes can participate in various types of cycloadditions, acting as either the diene or a higher-order π-system. acs.org

While the Diels-Alder, or [4+2] cycloaddition, is the most common reaction for dienes, cycloheptatrienes can participate in higher-order cycloadditions, such as [6+2] and [4+6] cycloadditions. researchgate.net These reactions, involving more than six π-electrons, allow for the rapid construction of intricate polycyclic frameworks. acs.orgnih.gov The periselectivity of these reactions can be a challenge, but the use of organocatalysis has enabled significant progress in controlling the regio- and enantioselectivity. researchgate.net

Asymmetric higher-order cycloadditions have been developed using various catalytic systems. For example, aminocatalysis can be used to form polyenamine intermediates from formyl cycloheptatrienes, which then undergo cycloaddition with dienophiles. researchgate.net Depending on the specific catalyst and reaction conditions, different cycloadducts, such as [4+2], [6+2], and [4+6] products, can be obtained. researchgate.net

While specific examples involving (R)-6-Butyl-1,4-cycloheptadiene are not extensively documented, the principles of these reactions are applicable. The butyl substituent would be expected to influence the stereochemical outcome of the cycloaddition.

The reactivity of cycloheptadiene in Diels-Alder reactions is influenced by the nature of the dienophile. Theoretical studies have shown that the reactivity of cycloheptadiene with dienophiles that lead to synchronous transition states is relatively low due to the significant distortion required for the diene to achieve the transition state geometry. nih.govresearchgate.net However, with dienophiles that favor asynchronous or stepwise reaction pathways, the reactivity differences between various cyclic dienes are diminished. nih.govresearchgate.net

Cyclopentadiene is significantly more reactive in Diels-Alder reactions than cycloheptadiene. nih.gov For instance, the reaction of cyclopentadiene with tetracyanoethylene is about 820,000 times faster than that of 1,3-cycloheptadiene. nih.gov This difference in reactivity is attributed to the lower distortion energy required for cyclopentadiene to reach the transition state. nih.gov

Despite its lower intrinsic reactivity, cycloheptadiene can react with a range of dienophiles, particularly those bearing electron-withdrawing groups, which lower the energy of the LUMO of the dienophile and facilitate the reaction. libretexts.org The scope of dienophiles for cycloaddition reactions with cycloheptadienes can be expanded through the use of Lewis acid catalysis, which can activate the dienophile towards cycloaddition. researchgate.net

Table 1: Examples of Dienophiles for Cycloaddition Reactions

| Dienophile Class | Examples | Activating Group |

|---|---|---|

| α,β-Unsaturated Carbonyls | Maleic anhydride, N-phenylmaleimide, acrylates | Electron-withdrawing |

| Cyano-substituted Alkenes | Tetracyanoethylene, acrylonitrile | Electron-withdrawing |

Regioselective and Stereoselective Functionalization of Cycloheptadiene Skeletons

The selective functionalization of the cycloheptadiene skeleton is crucial for the synthesis of complex molecules. The presence of the butyl group in this compound can direct the regioselectivity and stereoselectivity of various transformations.

The use of organometallic complexes is a powerful strategy for achieving high levels of regio- and stereocontrol in the functionalization of cycloheptadienes. acs.org As mentioned previously, nucleophilic addition to cationic cycloheptadienyliron complexes is highly stereoselective. researchgate.net The metal moiety effectively blocks one face of the diene, directing the incoming nucleophile to the opposite face. u-tokyo.ac.jp This strategy has been employed for the stereocontrolled synthesis of various substituted cycloheptadienes. researchgate.net

Oxidative cyclization techniques have also been applied to the stereocontrolled double functionalization of (cycloheptadiene)iron complexes. acs.org These methods allow for the introduction of two new functional groups with defined stereochemistry.

Palladium-Catalyzed Cross-Coupling Reactions in Diene Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to diene systems to introduce a wide variety of substituents, thus diversifying the molecular scaffold.

While direct cross-coupling of cycloheptadiene itself can be challenging, derivatized cycloheptadienes can participate in these reactions. For instance, vinyl triflates or halides derived from cycloheptadiene can be coupled with various organometallic reagents, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozincs (Negishi coupling). nih.gov

Palladium-catalyzed reactions of dienes can proceed through various mechanisms. One common pathway involves the formation of a π-allyl-palladium intermediate. nih.gov Heck insertion of a diene into a palladium-aryl or -vinyl species, followed by stabilization as a π-allyl complex, can suppress β-hydride elimination and allow for subsequent coupling with another partner. nih.gov A three-component coupling of a vinyl triflate, a boronic acid, and a 1,3-diene, catalyzed by palladium, results in selective 1,2-alkene difunctionalization. nih.gov

Another approach involves the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds to synthesize 1,3-diene compounds. organic-chemistry.orgorganic-chemistry.org While not a direct functionalization of a pre-existing diene, this methodology highlights the utility of palladium catalysis in constructing substituted diene systems. Furthermore, palladium-catalyzed oxidative allene-allene cross-coupling can lead to the formation of complex diene structures. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Diene Functionalization

| Reaction Type | Coupling Partners | Key Intermediate | Product Type |

|---|---|---|---|

| Three-Component Coupling | Vinyl triflate, Boronic acid, Diene | π-allyl-Pd | 1,2-Difunctionalized alkene |

| Oxidative Coupling | Vinyl boronic acid, Diazo compound | Palladium carbene | 1,3-Diene |

Computational and Theoretical Chemistry of Cycloheptadiene Derivatives

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. For cycloheptadiene derivatives, these studies can predict geometries, conformational energies, and the electronic landscape that governs their chemical behavior. nih.govresearchgate.net By solving approximations of the Schrödinger equation, QM methods can model the distribution of electrons within the molecule, revealing details about frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energies and shapes of these orbitals are crucial for predicting how the molecule will interact with other chemical species, indicating its potential as an electron donor (nucleophile) or acceptor (electrophile). nih.govnih.gov

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. nih.gov For reactions involving cycloheptadiene derivatives, such as cycloadditions, hydrogenations, or rearrangements, DFT calculations can map out the entire potential energy surface. mdpi.combeilstein-journals.orgtib.eu This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step view of the reaction pathway. beilstein-journals.orgresearchgate.net

For instance, in studying cycloaddition reactions, DFT can elucidate the nature of the electrocyclic ring-closing or ring-opening processes, confirming whether they proceed through concerted or stepwise mechanisms. mdpi.comresearchgate.net Studies on related cyclic systems have shown that DFT is effective in predicting regio- and stereoselectivity by comparing the energy barriers of different possible pathways. nih.govmdpi.com The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental observations. researchgate.nettandfonline.comresearchgate.net

Table 1: Key Applications of DFT in Reaction Mechanism Studies

| Application Area | Insights Provided | Relevant Concepts |

|---|---|---|

| Transition State (TS) Search | Identifies the highest energy point along the reaction coordinate. | Activation Energy (ΔG‡), Reaction Rates |

| Intermediate Identification | Locates stable or metastable species formed during the reaction. | Reaction Pathways, Stepwise vs. Concerted Mechanisms |

| Thermodynamic Analysis | Calculates the change in enthalpy (ΔH) and Gibbs free energy (ΔG). | Reaction Spontaneity, Equilibrium Position |

| Selectivity Prediction | Compares energy barriers for different regio- or stereoisomeric pathways. | Regioselectivity, Diastereoselectivity, Enantioselectivity |

Aromaticity Assessment and Its Influence on Cation-Molecule Interactions

While 1,4-cycloheptadiene (B11937353) is not aromatic, its derivatives can form cationic species, such as the cycloheptatrienyl cation (tropylium), which exhibit significant aromatic character. The interaction of cycloheptadiene or cycloheptatriene (B165957) systems with cations can induce or enhance aromaticity in the seven-membered ring. tandfonline.comresearchgate.netfigshare.com Computational methods are indispensable for quantifying this aromaticity.

In studies on cycloheptatriene derivatives interacting with various cations (e.g., H⁺, Li⁺, Na⁺, K⁺, Cu⁺), it has been demonstrated that the degree of induced aromaticity can serve as a measure of the interaction strength and covalency. tandfonline.comresearchgate.netfigshare.com The interaction with a proton (H⁺) typically induces the highest degree of aromaticity, while interactions with alkali metals like K⁺ induce the least. tandfonline.comresearchgate.netfigshare.com

NICS is a magnetic criterion for aromaticity and is one of the most popular computational methods for this purpose. mdpi.com It is calculated as the negative of the absolute magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). mdpi.com Large negative NICS values are indicative of aromatic character, signifying a diatropic ring current, while positive values suggest anti-aromaticity. mdpi.com For cycloheptatrienyl cation systems, NICS calculations consistently show large negative values, confirming their aromatic nature. tandfonline.comresearchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring. nih.gov It compares the experimental or calculated bond lengths of a given ring to the optimal bond lengths of a fully aromatic system (like benzene). The HOMA value ranges from 1 (for a fully aromatic system) to 0 (for a non-aromatic, Kekulé-like structure), with negative values indicating anti-aromaticity. HOMA is a robust measure that complements magnetic indices like NICS. tandfonline.comresearchgate.netmdpi.com In studies of cation-cycloheptatriene interactions, HOMA values increase significantly upon complexation, confirming the induction of aromaticity. tandfonline.comresearchgate.netfigshare.com

Table 2: Comparison of Aromaticity Indices

| Index | Basis of Calculation | Interpretation | Strengths |

|---|---|---|---|

| NICS | Magnetic Shielding | Negative values indicate aromaticity; positive values indicate anti-aromaticity. | Directly probes magnetic effects of electron delocalization. mdpi.com |

| HOMA | Bond Lengths | Value approaches 1 for aromatic systems and 0 for non-aromatic systems. | Based on geometric parameters, easily calculated from optimized structures. nih.gov |

Electron Density and Charge Distribution Analysis

The analysis of the total electron density, ρ(r), provides a powerful framework for understanding chemical bonding and reactivity. unito.itnih.gov The topology of the electron density, as defined by the Quantum Theory of Atoms in Molecules (QTAIM), can identify critical points where the gradient of the density is zero, revealing the locations of atoms, bonds, rings, and cages. unito.itnih.gov

For a molecule like (R)-6-Butyl-1,4-cycloheptadiene, electron density analysis can pinpoint regions that are electron-rich or electron-deficient. researchgate.netresearchgate.net The π-bonds of the diene system are regions of relatively high electron density, making them susceptible to electrophilic attack. The distribution of charge across the molecule, influenced by the alkyl substituent, can also be quantified. This information is vital for predicting the sites of reaction and the nature of intermolecular interactions. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) Calculations for Bonding Characterization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding in terms of hybridization and orbital composition. uni-muenchen.deq-chem.com

Advanced Applications of Chiral Cycloheptadiene Motifs in Organic Synthesis

Chiral Cycloheptadienes as Key Building Blocks in Complex Molecule Synthesis

The inherent chirality and versatile reactivity of the cycloheptadiene scaffold make it an attractive starting point for the synthesis of complex molecular architectures. The defined stereochemistry of substituted cycloheptadienes can be transferred through a series of transformations, allowing for the construction of elaborate structures with a high degree of stereocontrol.

Chiral cycloheptadienes are valuable precursors in the total synthesis of bioactive natural products. emory.edu The seven-membered ring can be manipulated through various synthetic operations, such as ring-opening, ring-contraction, or functional group interconversion, to generate acyclic or other cyclic fragments that constitute portions of a larger natural product. For instance, the stereocenters embedded in a molecule like (R)-6-Butyl-1,4-cycloheptadiene can serve as a template to set the stereochemistry of a polyketide chain, a common structural feature in macrolide antibiotics. nih.govresearchgate.net

Macrolide antibiotics function by binding to the bacterial ribosome and obstructing protein synthesis. nih.gov The complex stereochemical array of these molecules is crucial for their biological activity. Synthetic strategies that employ chiral building blocks from the outset, such as cycloheptadiene derivatives, can streamline the construction of these intricate structures by reducing the number of stereocenter-forming steps required. nih.gov

The functional groups within chiral cycloheptadienes can be selectively oxidized or rearranged to produce other valuable chiral building blocks, such as enantiopure substituted cycloalkenones. For example, selective oxidation of one of the double bonds in a 1,4-cycloheptadiene (B11937353) can lead to the formation of an enone system. The chirality of the starting material directs the stereochemical outcome of subsequent transformations.

Research has demonstrated the photochemical isomerization of a cycloheptenone derivative, which can be trapped in a Diels-Alder reaction to produce chiral trans-fused products. nih.gov While this approach generates the chiral cycloalkenone photochemically, it highlights the utility of the seven-membered ring system in accessing stereochemically complex cyclic ketones. The use of a pre-existing chiral cycloheptadiene as a starting material provides an alternative and powerful route to access such enantiopure cycloalkenone systems, which are themselves versatile intermediates in organic synthesis.

The conformational flexibility and multiple functionalization points of the cycloheptadiene ring allow for the generation of a wide array of stereochemically diverse carbon fragments. The diene system can participate in various pericyclic reactions, such as Diels-Alder cycloadditions, to rapidly build molecular complexity. researchgate.net Furthermore, the double bonds can be subjected to a range of stereospecific transformations, including epoxidation, dihydroxylation, and hydrogenation, with the resident chiral center directing the facial selectivity of the reaction.

This strategic functionalization enables the conversion of a single chiral cycloheptadiene into a multitude of distinct stereoisomeric products. This approach is fundamental to diversity-oriented synthesis, where the goal is to create libraries of complex and stereochemically varied molecules for applications in drug discovery and chemical biology.

Development of Chiral Ligands for Asymmetric Catalysis

Beyond their role as synthetic intermediates, chiral dienes have emerged as a powerful class of ligands for transition metal-catalyzed asymmetric reactions. sigmaaldrich.comnih.gov Their ability to coordinate to a metal center creates a well-defined chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations. While bicyclic dienes have been extensively studied, the principles extend to monocyclic systems like chiral cycloheptadienes.

A highly successful strategy in ligand design for asymmetric catalysis is the incorporation of C2 symmetry. nih.gov A C2-symmetric ligand has a twofold rotational axis of symmetry, which reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov This design principle has been applied to create a wide range of privileged ligands. nih.gov

While many prominent C2-symmetric diene ligands are based on rigid bicyclic scaffolds like bicyclo[2.2.2]octadiene, the concept is applicable to other frameworks. sigmaaldrich.comumich.edu The synthesis of such ligands often involves preparing an enantiomerically pure diketone intermediate, which can then be converted into the C2-symmetric diene. sigmaaldrich.com This approach allows for the systematic variation of substituents on the diene core, enabling the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Chiral diene ligands have proven to be exceptionally effective in rhodium(I)-mediated asymmetric transformations. semanticscholar.orgrsc.org The diene-Rh(I) complex is a versatile catalyst for reactions such as 1,4-additions of organoboron reagents to α,β-unsaturated ketones and 1,2-additions to imines. sigmaaldrich.comsemanticscholar.org In these reactions, the chiral ligand controls the facial selectivity of the addition, leading to the formation of one enantiomer of the product in high excess.

The performance of these chiral diene-rhodium catalysts often surpasses that of traditional chiral phosphine ligands in both catalytic activity and enantioselectivity. nih.gov The table below summarizes the effectiveness of representative chiral diene ligands in Rh(I)-catalyzed asymmetric 1,4-addition reactions, demonstrating the high yields and enantiomeric excesses (ee) that can be achieved.

| Chiral Diene Ligand Type | Substrate | Arylboronic Acid | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Bicyclo[2.2.2]octadiene | 2-Cyclohexen-1-one | Phenylboronic acid | 98 | 95 |

| Bicyclo[2.2.1]heptadiene | Cyclopent-2-enone | Phenylboronic acid | >99 | 99 |

| Bicyclo[2.2.2]octadiene | Chalcone | Phenylboronic acid | 98 | 99 |

| Bicyclo[3.3.1]nonadiene | 2-Cyclohexen-1-one | 4-Methoxyphenylboronic acid | 98 | 98 |

This table presents illustrative data for various chiral bicyclic diene ligands in Rh(I)-catalyzed 1,4-addition reactions to showcase the general efficacy of this ligand class. Data is compiled from representative research in the field.

These results underscore the power of chiral diene ligands in asymmetric catalysis. The development of new ligands based on diverse scaffolds, including monocyclic systems like this compound, continues to be an active area of research aimed at expanding the scope and efficiency of asymmetric metal-mediated transformations. rsc.orgthieme-connect.de

Cycloheptadiene Derivatives as Synthetic Intermediates for Polycyclic Systems

Formation of Dibenzo[a,d]cycloheptadiene Systems

Information regarding the conversion of this compound or other chiral cycloheptadiene derivatives into Dibenzo[a,d]cycloheptadiene systems is not available in the reviewed scientific literature. Synthetic strategies for Dibenzo[a,d]cycloheptadiene systems typically involve the elaboration of existing polycyclic frameworks rather than the annulation of a cycloheptadiene core.

Emerging Research Frontiers and Future Prospects for R 6 Butyl 1,4 Cycloheptadiene Research

Novel Synthetic Strategies for Enhanced Stereocontrol and Efficiency

The development of new synthetic methodologies that offer high levels of stereocontrol and efficiency is a primary objective in the synthesis of substituted cycloheptadienes. Researchers are actively exploring innovative approaches to construct these complex molecular architectures with precision.

The stereocontrolled synthesis of substituted cycloheptadienes can also be achieved through the strategic use of chiral auxiliaries. rsc.org This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically pure product. rsc.org Furthermore, the development of stereoselective cycloaddition reactions, such as the [6π + 2π] cycloaddition of cycloheptatrienes with alkynes catalyzed by transition metal complexes, provides a powerful tool for constructing bicyclic systems that can be precursors to substituted cycloheptadienes. mdpi.com

Recent research has also highlighted the potential of desymmetrization of meso-compounds. For example, the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been used to produce chiral cycloalkenone derivatives with excellent enantioselectivity. rsc.org This strategy could potentially be adapted for the asymmetric synthesis of (R)-6-Butyl-1,4-cycloheptadiene.

Exploration of New Catalytic Systems for Diene Transformations

The transformation of dienes, including 1,4-cycloheptadienes, is heavily reliant on the development of novel and efficient catalytic systems. Researchers are continuously exploring new catalysts to achieve higher selectivity and reactivity in these transformations.

Transition metal catalysis plays a pivotal role in this area. researchgate.net For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been successfully employed for the enantioselective synthesis of chiral seven-membered rings. rsc.org Similarly, nickel-N-heterocyclic carbene (NHC) catalysts have been shown to be effective in the enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins, yielding chiral 1,4-dienes. researchgate.net Hybrid palladium catalysis has also emerged as a powerful tool for the 1,4-syn-addition to cyclic 1,3-dienes, enabling the construction of 1,4-cis-substituted cyclic compounds with high regio- and diastereoselectivity. nih.gov

The use of iron complexes, such as tricarbonyl(η4-1,3-diene)iron, offers both protecting and stereodirecting properties, facilitating stereoselective reactions on the diene system. researchgate.net Moreover, switchable catalytic systems, which can be turned "on" or "off" by external stimuli like pH or light, are gaining attention for their potential to control reaction rates and selectivity in a temporal manner. nih.govresearchgate.net These "smart" catalytic systems could provide unprecedented control over the transformations of this compound. researchgate.net

The development of stereoblock polybutadiene (B167195) using neodymium-based catalysts highlights the potential for controlling the stereochemistry of diene polymerization, a concept that could be extended to the selective functionalization of specific double bonds within a diene like this compound. mdpi.com

Integration of Advanced Computational Techniques for Predictive Synthesis

The integration of advanced computational techniques is revolutionizing the field of synthetic chemistry by enabling the prediction of reaction outcomes and the rational design of catalysts and synthetic routes. These in silico methods are becoming indispensable tools for understanding and predicting the behavior of complex chemical systems.

Computational modeling, particularly density functional theory (DFT) calculations, can be used to elucidate reaction mechanisms and predict the stereoselectivity of a reaction. nih.gov For example, computational studies have been instrumental in understanding the mechanism of a sila-Peterson-type reaction that leads to the formation of silylated 1,4-disilanorbornadiene cages instead of the expected exocyclic silene. nih.gov This predictive power allows chemists to design experiments more efficiently and avoid unpromising reaction pathways.

In the context of catalysis, computational enzyme modeling provides insights into enzyme mechanisms, which can inspire the design of artificial catalysts. nih.gov Understanding the principles of enzyme catalysis, such as induced-fit and conformational selection models, can guide the development of new catalysts with enhanced activity and selectivity. nih.gov Free Energy Perturbation (FEP) is another powerful computational method that can predict the impact of mutations on protein stability and binding affinity, knowledge that can be translated to the design of more robust and efficient catalysts. youtube.com

The modeling of transition states and reaction pathways allows for the prediction of the most favorable reaction conditions and the identification of key factors that control stereoselectivity. This predictive capability is crucial for the development of novel synthetic strategies with enhanced stereocontrol for molecules like this compound. By combining experimental work with computational modeling, researchers can accelerate the discovery and optimization of synthetic routes to valuable chiral compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-6-butyl-1,4-cycloheptadiene, and how are they experimentally determined?

- Methodology : Characterize the compound using techniques such as gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing diastereomers via NOESY), and differential scanning calorimetry (DSC) for thermal stability. Density and boiling point data should be cross-validated using standardized protocols (e.g., ASTM methods) .

- Data Validation : Ensure reproducibility by reporting measurement uncertainties (e.g., ±0.1°C for melting points) and adhering to IUPAC guidelines for spectroscopic assignments.

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodology : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or circular dichroism (CD) spectroscopy. Compare retention times or optical rotation values with authentic standards. For novel compounds, synthesize both enantiomers and validate via X-ray crystallography .

- Common Pitfalls : Baseline separation in chiral columns may require optimization of mobile phase composition (e.g., hexane/isopropanol ratios).

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

- Methodology : Review asymmetric catalysis approaches (e.g., transition-metal-mediated cycloadditions) and evaluate solvent effects (polar vs. nonpolar), temperature, and catalyst loading. For example, Grubbs catalysts may promote diene formation but require inert atmospheres .

- Data Analysis : Tabulate yields and enantiomeric excess (ee) under varying conditions (see Table 1 ).

Table 1 : Example Yield Optimization for this compound Synthesis

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Grubbs II | Toluene | 80 | 62 | 98 |

| Rh(I) | THF | 60 | 45 | 85 |

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound be resolved?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, if in vitro antioxidant activity conflicts with in vivo results, assess bioavailability via pharmacokinetic studies or probe metabolite stability using LC-MS/MS .

- Statistical Approaches : Use ANOVA or regression models to identify confounding variables (e.g., solvent polarity in assay buffers).

Q. What computational strategies predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and compare frontier molecular orbitals (FMOs). Validate predictions with experimental kinetic data .

- Data Interpretation : Tabulate computed activation energies versus observed rate constants (see Table 2 ).

Table 2 : Computed vs. Experimental Activation Energies

| Substrate | ΔG‡ (calc, kcal/mol) | ΔG‡ (exp, kcal/mol) |

|---|---|---|

| Dienophile A | 22.3 | 23.1 ± 0.5 |

| Dienophile B | 19.8 | 20.4 ± 0.3 |

Q. How can researchers design experiments to probe the role of this compound as a biomarker in volatile oil analysis?

- Methodology : Use multivariate analysis (e.g., PCA or PLS-DA) on GC-MS datasets to identify correlations between compound abundance and biological effects (e.g., antioxidant capacity). Validate via spike-and-recovery experiments in complex matrices .

- Ethical Considerations : Ensure data transparency by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Frameworks

- Experimental Reproducibility : Follow Beilstein Journal guidelines for documenting synthetic procedures, including raw data (e.g., NMR spectra) in supplementary materials .

- Contradiction Analysis : Use iterative hypothesis testing and triangulate data from multiple techniques (e.g., spectroscopy, crystallography, and computational modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.